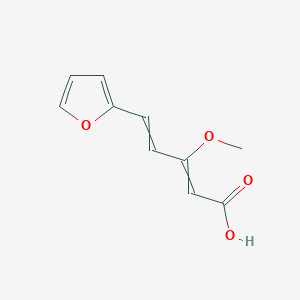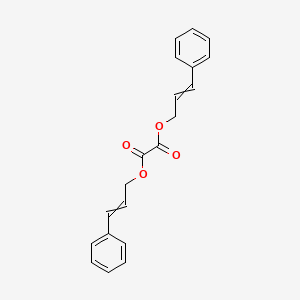
Bis(3-phenylprop-2-en-1-yl) ethanedioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(3-phenylprop-2-en-1-yl) ethanedioate, also known as ethanedioic acid, bis(3-phenyl-2-propenyl) ester, is an organic compound with the molecular formula C20H18O4. This compound is characterized by the presence of two phenylprop-2-en-1-yl groups attached to an ethanedioate moiety.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis(3-phenylprop-2-en-1-yl) ethanedioate typically involves the esterification of oxalic acid with 3-phenylprop-2-en-1-ol. The reaction is usually carried out in the presence of a dehydrating agent such as sulfuric acid or phosphorus pentoxide to facilitate the removal of water and drive the reaction to completion. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods may also incorporate purification steps such as recrystallization or distillation to obtain the compound in high purity .
化学反应分析
Types of Reactions
Bis(3-phenylprop-2-en-1-yl) ethanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester groups into alcohols or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted phenylprop-2-en-1-yl derivatives .
科学研究应用
Bis(3-phenylprop-2-en-1-yl) ethanedioate has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the preparation of more complex molecules.
Biology: The compound’s derivatives may have potential biological activities, making it a subject of interest in medicinal chemistry.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties
作用机制
The mechanism by which Bis(3-phenylprop-2-en-1-yl) ethanedioate exerts its effects involves interactions with various molecular targets and pathways. The compound’s ester groups can undergo hydrolysis to release active intermediates that participate in biochemical reactions. Additionally, the phenylprop-2-en-1-yl groups can interact with enzymes and receptors, modulating their activity and leading to specific biological effects .
相似化合物的比较
Similar Compounds
Ethanedioic acid, bis(3-phenyl-2-propenyl) ester: A closely related compound with similar structural features.
3-Phenylprop-2-enal: Another compound with a phenylprop-2-en-1-yl group, but with different functional groups.
1-Phenylprop-2-en-1-one: Shares the phenylprop-2-en-1-yl moiety but differs in its overall structure
Uniqueness
Bis(3-phenylprop-2-en-1-yl) ethanedioate is unique due to its specific combination of ester and phenylprop-2-en-1-yl groups, which confer distinct chemical and physical properties.
属性
CAS 编号 |
111944-30-0 |
|---|---|
分子式 |
C20H18O4 |
分子量 |
322.4 g/mol |
IUPAC 名称 |
bis(3-phenylprop-2-enyl) oxalate |
InChI |
InChI=1S/C20H18O4/c21-19(23-15-7-13-17-9-3-1-4-10-17)20(22)24-16-8-14-18-11-5-2-6-12-18/h1-14H,15-16H2 |
InChI 键 |
DVLISISPUZOVBS-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C=CCOC(=O)C(=O)OCC=CC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


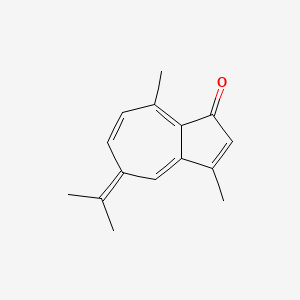
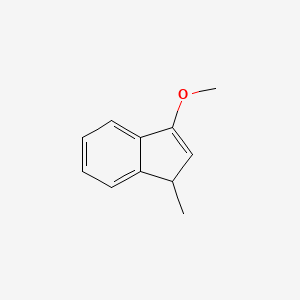
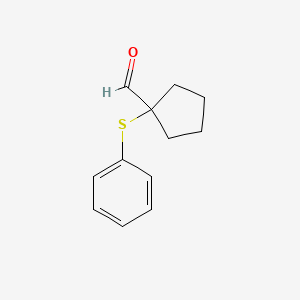
![N-butyl-4-[4-(4-morpholin-4-ylphenyl)phenyl]-N-phenylaniline](/img/structure/B14312846.png)
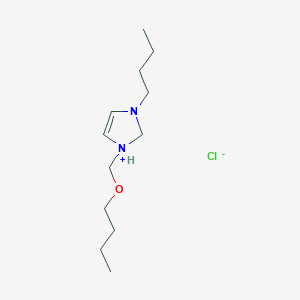

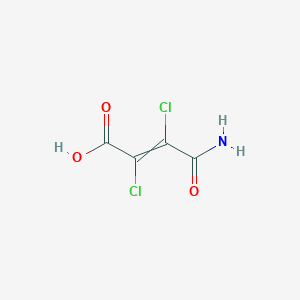
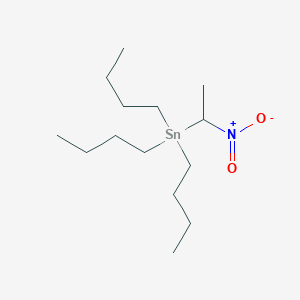
![3,3,5,5-Tetramethyl-1-{2-[(propan-2-yl)amino]ethyl}piperazin-2-one](/img/structure/B14312885.png)

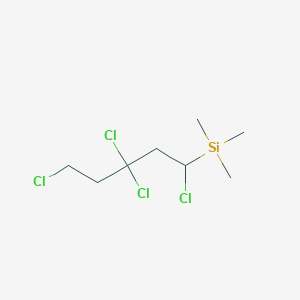
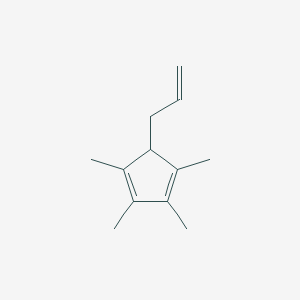
![2-[(Methylsulfanyl)methylidene]-3,4-dihydronaphthalen-1(2H)-one](/img/structure/B14312914.png)
